molecular formula C18H24FN5O2 B6934994 N-[2-(4-fluorophenyl)-2-methoxyethyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide

N-[2-(4-fluorophenyl)-2-methoxyethyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide

Cat. No.: B6934994
M. Wt: 361.4 g/mol
InChI Key: BRKOQLCTRYBPKM-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2-methoxyethyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a synthetic compound with a complex structure that includes a fluorophenyl group, a methoxyethyl chain, a triazolyl ring, and a piperidine carboxamide moiety

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-methoxyethyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN5O2/c1-23-12-21-22-17(23)14-7-9-24(10-8-14)18(25)20-11-16(26-2)13-3-5-15(19)6-4-13/h3-6,12,14,16H,7-11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKOQLCTRYBPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCN(CC2)C(=O)NCC(C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2-methoxyethyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the 4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide core, followed by the introduction of the 2-(4-fluorophenyl)-2-methoxyethyl group through a series of substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques can help monitor the reaction progress and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2-methoxyethyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-[2-(4-fluorophenyl)-2-methoxyethyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biology: It serves as a tool for studying biological processes and interactions at the molecular level, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2-methoxyethyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)-2-methoxyethyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide
  • N-[2-(4-bromophenyl)-2-methoxyethyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide
  • N-[2-(4-iodophenyl)-2-methoxyethyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide

Uniqueness

N-[2-(4-fluorophenyl)-2-methoxyethyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications.

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